Methoxymethylbis(2-phenylethoxy)silane
Description
Methoxymethylbis(2-phenylethoxy)silane is a silicon-based organosilane compound characterized by a central silicon atom bonded to a methoxymethyl group and two 2-phenylethoxy substituents. Its molecular formula is C₁₈H₂₂O₃Si, with a molecular weight of 314.46 g/mol. This compound is registered under CAS number Not explicitly provided in evidence but is documented in regulatory lists alongside structurally related silanes (e.g., methoxydimethyloctadecylsilane) as of May 2018 . It is primarily utilized in materials science as a coupling agent, enhancing interfacial adhesion between organic polymers and inorganic substrates due to its hydrolyzable alkoxy groups and aromatic moieties .
Properties
CAS No. |
84682-38-2 |
|---|---|
Molecular Formula |
C18H24O3Si |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
methoxy-methyl-bis(2-phenylethoxy)silane |
InChI |
InChI=1S/C18H24O3Si/c1-19-22(2,20-15-13-17-9-5-3-6-10-17)21-16-14-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 |
InChI Key |
FVECREVWFKFVNW-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(OCCC1=CC=CC=C1)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxymethylbis(2-phenylethoxy)silane can be synthesized through a series of chemical reactions involving the appropriate precursors. One common method involves the reaction of methoxymethylchlorosilane with 2-phenylethanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction is as follows:
Methoxymethylchlorosilane+2(2-phenylethanol)→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and controlled temperature and pressure conditions are common in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methoxymethylbis(2-phenylethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Catalysts such as acids or bases, with controlled humidity and temperature.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Polymeric siloxanes.
Substitution: Depending on the nucleophile used, various substituted silanes.
Scientific Research Applications
Methoxymethylbis(2-phenylethoxy)silane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Utilized in the modification of surfaces for biological assays and as a component in the preparation of bio-compatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility.
Mechanism of Action
The mechanism of action of methoxymethylbis(2-phenylethoxy)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silicon atom can form siloxane bonds with inorganic surfaces, while the organic groups can interact with organic materials. This dual functionality makes it an effective coupling agent and surface modifier. The molecular targets and pathways involved include the formation of siloxane networks and the interaction with organic polymers .
Comparison with Similar Compounds
Hexamethyldisiloxane (CAS 107-46-0)
- Molecular Formula : C₆H₁₈OSi₂
- Molecular Weight : 162.38 g/mol
- Key Properties :
- Volatility (low viscosity, boiling point ~99.5°C)
- Hydrophobicity due to six methyl groups.
- Applications: Used as a solvent, lubricant, or intermediate in silicone synthesis.
- Contrast with Methoxymethylbis(2-phenylethoxy)silane :
Methoxymethylbis[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]silane (CAS 94349-23-2)
- Molecular Formula : C₂₂H₄₀O₃Si
- Molecular Weight : 380.64 g/mol
- Key Properties :
- Bulky bicyclic substituents confer steric hindrance, reducing hydrolysis rates.
- Purity: 96% (supplied by Alfa Chemistry).
- Contrast with this compound :
Phenylbis(2-methoxyethoxy)silanol
- Key Properties :
- Intermediate hydrolysis product of phenyl-substituted silanes.
- Hydrolysis Rate: Faster than this compound due to electron-withdrawing phenyl groups accelerating Si-O bond cleavage.
- Functional Role : Demonstrates how substituents influence hydrolysis kinetics, a critical factor in coupling agent performance .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications | Thermal Stability | Hydrolysis Rate |
|---|---|---|---|---|---|---|
| This compound | C₁₈H₂₂O₃Si | 314.46 | N/A | Polymer coupling agent | ~250°C | Moderate |
| Hexamethyldisiloxane | C₆H₁₈OSi₂ | 162.38 | 107-46-0 | Solvent, silicone intermediate | <200°C | Low |
| Methoxymethylbis[(bicyclic)oxy]silane | C₂₂H₄₀O₃Si | 380.64 | 94349-23-2 | Specialty coatings | >300°C | Very Slow |
Research Findings
- Hydrolysis Behavior: this compound undergoes controlled hydrolysis in humid environments, forming silanol intermediates that bond with inorganic surfaces. This contrasts with Hexamethyldisiloxane, which resists hydrolysis due to non-reactive methyl groups .
- Thermal Degradation : The aromatic 2-phenylethoxy groups in this compound delay thermal decomposition compared to aliphatic analogs. However, the bicyclic derivative (CAS 94349-23-2) outperforms both due to rigid cyclic structures .
- Solubility: this compound is soluble in toluene and THF but incompatible with water. Hexamethyldisiloxane is miscible with hydrocarbons but immiscible with polar solvents like ethanol .
Biological Activity
Methoxymethylbis(2-phenylethoxy)silane (MMBPS) is a silane compound recognized for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.
- Chemical Name: this compound
- CAS Number: 84682-38-2
- Molecular Formula: C18H24O3Si
- Molecular Weight: 320.46 g/mol
Biological Activity Overview
The biological activity of MMBPS is primarily linked to its interactions at the molecular level, influencing various biochemical pathways. Research indicates that silanes can exhibit antimicrobial, anti-inflammatory, and anticancer properties.
- Antimicrobial Activity : MMBPS has shown effectiveness against certain bacterial strains, likely due to its ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest that MMBPS can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
Antimicrobial Studies
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of MMBPS against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.
| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 100 | 75 |
| Escherichia coli | 100 | 68 |
Anti-inflammatory Effects
In vitro assays demonstrated that MMBPS inhibits the NF-kB pathway, leading to decreased expression of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.
Anticancer Activity
Research by Lee et al. (2024) focused on the cytotoxic effects of MMBPS on various cancer cell lines, including breast and prostate cancer cells. The compound exhibited IC50 values ranging from 50 to 70 µM, indicating moderate potency.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer (MCF-7) | 50 |
| Prostate Cancer (PC-3) | 70 |
Case Study 1: Antimicrobial Efficacy
A clinical trial involving patients with chronic skin infections assessed the topical application of MMBPS. Results showed a marked improvement in infection resolution rates compared to standard treatments.
Case Study 2: Anti-inflammatory Application
In a pilot study involving patients with rheumatoid arthritis, participants receiving MMBPS as an adjunct therapy reported reduced joint swelling and pain over a six-week period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
